N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the dibenzodiazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method includes the radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2 and tert-butyl hydroperoxide (TBHP) under mild conditions . The reaction involves the addition of isocyanide followed by cyclization to form the dibenzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and reagents that are readily available and cost-effective is also crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific receptors or enzymes, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepine-11-carboxylates: These compounds share a similar core structure but differ in their functional groups.
Dibenzo[b,e][1,4]diazepine-11-carboxamides: These are closely related compounds with variations in the substituents on the diazepine ring.
Uniqueness
N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and its potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H24ClN3O3 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-(furan-2-yl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C30H24ClN3O3/c31-21-12-14-22(15-13-21)32-30(36)34-25-10-5-4-9-23(25)33-24-17-20(27-11-6-16-37-27)18-26(35)28(24)29(34)19-7-2-1-3-8-19/h1-16,20,29,33H,17-18H2,(H,32,36) |
InChI Key |
QECPNXYRADXHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origin of Product |
United States |
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